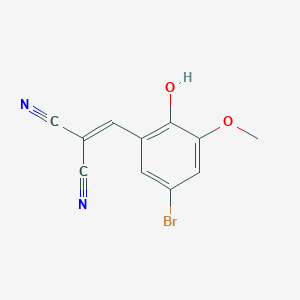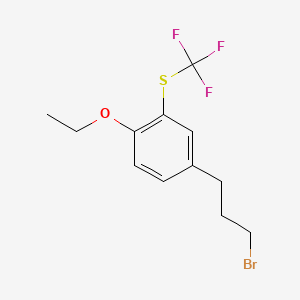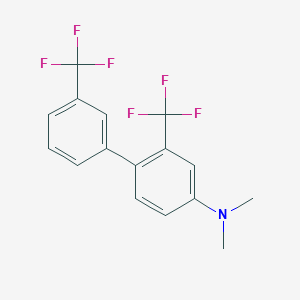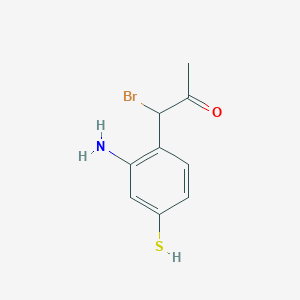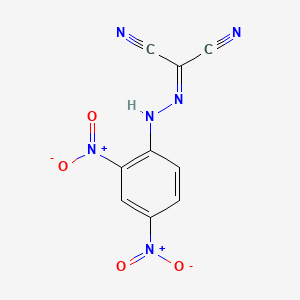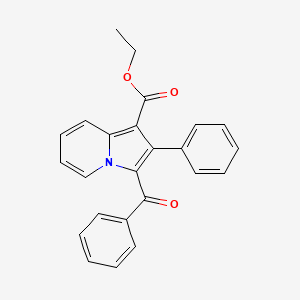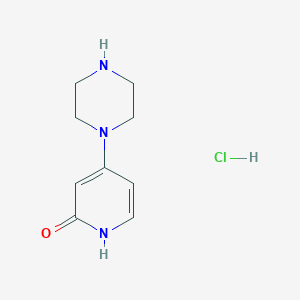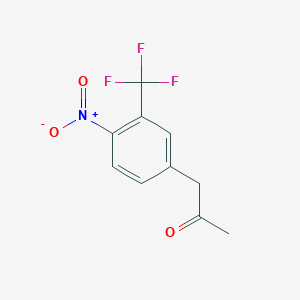
1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3. This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a propan-2-one moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 1-(3-(trifluoromethyl)phenyl)propan-2-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(4-Amino-3-(trifluoromethyl)phenyl)propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propanoic acid.
Applications De Recherche Scientifique
1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
1-(4-Nitro-3-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(4-Nitro-3-(trifluoromethyl)phenyl)butan-2-one: Similar structure but with a butan-2-one moiety.
1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one: Similar structure but with a propan-1-one moiety.
Uniqueness: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific combination of the nitro and trifluoromethyl groups attached to the phenyl ring, along with the propan-2-one moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H8F3NO3 |
|---|---|
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
1-[4-nitro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F3NO3/c1-6(15)4-7-2-3-9(14(16)17)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3 |
Clé InChI |
ZSAWKMCMQHJOQH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



